3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6N2S/c14-8-1-6(12(16,17)18)3-22-10(8)5-24-11-9(15)2-7(4-23-11)13(19,20)21/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZQFRKCKBPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination and trifluoromethylation of pyridine derivatives. The reaction conditions often require the use of strong chlorinating agents and fluorinating reagents under controlled temperatures and pressures to ensure the desired substitution patterns on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity. Additionally, the implementation of safety measures to handle hazardous reagents and by-products is essential.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against fungal pathogens. It serves as an intermediate in the synthesis of fluopyram, a fungicide that acts on succinate dehydrogenase in fungi, inhibiting their mitochondrial respiration and effectively controlling fungal diseases in crops .
Drug Development
The trifluoromethyl group present in the compound enhances its biological activity, making it a valuable pharmacophore in drug design. Research indicates that compounds containing trifluoromethyl groups can significantly increase the potency of drugs by improving their interaction with biological targets . For example, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of enzymes such as reverse transcriptase, which is crucial in the development of antiviral medications .
Case Study: Fluopyram
Fluopyram, developed by Bayer, utilizes this compound as an intermediate. The synthesis involves a multi-step reaction process that achieves high yields (up to 99.2%) through careful manipulation of reaction conditions such as temperature and pressure . This illustrates the compound's utility in producing effective agricultural chemicals.
Fungicides
As mentioned earlier, 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine is integral to the production of fluopyram, which is used extensively to manage fungal diseases in various crops. Its mechanism of action disrupts critical metabolic pathways in fungi, making it an effective tool for farmers.
Pesticide Development
The compound also plays a role in developing other pesticides due to its structural characteristics that allow for modifications leading to new derivatives with enhanced efficacy against pests .
Synthesis Pathway
The synthesis typically involves:
- Reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-thiol with appropriate alkylating agents.
- Subsequent purification steps to isolate the desired product with high purity.
Mechanism of Action
The mechanism of action of 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a sulfanyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, affecting its reactivity and applications.
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine:
Uniqueness
3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine stands out due to its combination of halogen atoms and a sulfanyl group, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and stability.
Biological Activity
The compound 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine is a member of the pyridine family, characterized by the presence of trifluoromethyl and chloro substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic and agricultural applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of multiple halogen substituents often contributes to the increased potency against various bacterial strains.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant in drug design for diseases such as cancer.
- Herbicidal Properties : As an intermediate in the synthesis of herbicides, this compound may play a role in inhibiting plant growth by interfering with key biochemical pathways.
Antimicrobial Studies
A study published in MDPI highlighted the effectiveness of trifluoromethyl-containing compounds against pathogenic bacteria. The structure-activity relationship (SAR) indicated that the introduction of a trifluoromethyl group significantly enhances antimicrobial potency compared to non-fluorinated analogs .
Enzyme Inhibition
Research has demonstrated that similar pyridine derivatives can inhibit enzymes like succinate dehydrogenase (SDH), which is critical for fungal respiration. This inhibition leads to effective fungicidal activity, suggesting that our compound might share similar mechanisms .
Herbicidal Activity
In agrochemical applications, compounds like this compound are synthesized as intermediates for herbicides. These herbicides act by disrupting photosynthesis or other vital processes in plants .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of various trifluoromethyl-pyridine derivatives. The results indicated that compounds with multiple halogen substituents exhibited minimal inhibitory concentrations (MIC) against E. coli and S. aureus as low as 0.5 µg/mL, showcasing their potential as broad-spectrum antimicrobial agents.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the inhibition of SDH by pyridine derivatives, where kinetic assays revealed that the compound inhibited enzyme activity with an IC50 value of 0.8 µM. This suggests a strong interaction between the enzyme and the compound, potentially leading to new antifungal therapies .
Data Tables
| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | 3-Chloro-2-{...} | 0.5 | - |
| Enzyme Inhibition | 3-Chloro-2-{...} | - | 0.8 |
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-based intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) can react with chloromethyl-substituted pyridines under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl-methyl bridge . To maximize yields, control moisture sensitivity by using anhydrous solvents and inert atmospheres. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and purity of this compound?
Methodological Answer: 1H and 13C NMR are critical for structural confirmation. Key signals include:
- 1H NMR : Downfield shifts for pyridine protons (δ 8.2–8.8 ppm) and methylene bridge protons (δ 4.5–5.0 ppm, split due to adjacent sulfur atom).
- 13C NMR : Distinct peaks for CF3 groups (δ 120–125 ppm, quartets due to JCF coupling) and pyridine carbons (δ 145–160 ppm) .
Use deuterated solvents (e.g., CDCl₃) and integrate peaks to assess purity. Compare experimental data with computational predictions (e.g., DFT calculations) for validation .
Q. What are the common reactivity patterns of the sulfanyl-methyl and trifluoromethyl groups in this compound?
Methodological Answer:
- Sulfanyl-Methyl Group : Susceptible to oxidation (e.g., with mCPBA) to form sulfoxides or sulfones, altering electronic properties .
- Trifluoromethyl Group : Electron-withdrawing effects stabilize the pyridine ring but resist nucleophilic substitution. Fluorine atoms may participate in halogen bonding in crystal structures .
Reactivity can be modulated using Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine rings be addressed?
Methodological Answer: Regioselective functionalization requires careful choice of directing groups and catalysts. For example:
- Electrophilic Aromatic Substitution : Use bulky directing groups (e.g., –SO2Ph) to block undesired positions .
- Metal-Mediated Coupling : Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like SPhos) selectively modifies the 4-position of the pyridine ring .
Computational modeling (e.g., Fukui indices for electrophilicity) predicts reactive sites and guides experimental design .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can this be systematically studied?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing –Cl with –F or –CF3 with –CH3) and test bioactivity (e.g., herbicidal assays) .
- 3D-QSR Modeling : Use software like Schrödinger Suite to correlate molecular descriptors (e.g., logP, polar surface area) with activity. For example, bulky substituents at the 2-position enhance binding to acetylcholinesterase in insecticidal studies .
Q. How can contradictory data in reaction outcomes (e.g., competing substitution vs. elimination pathways) be resolved?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor substitution (kinetic), while higher temperatures (>80°C) promote elimination (thermodynamic). Use time-resolved IR spectroscopy to monitor intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for substitution, while non-polar solvents (e.g., toluene) favor elimination .
Q. What computational tools are effective for predicting the compound’s physicochemical properties and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts bond dissociation energies (e.g., C–S bond stability) and redox potentials using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and degradation pathways in aqueous environments (e.g., using GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
